Home > Products > Screening Compounds P55148 > 4-amino-6-methyl-7(8H)-pteridone
4-amino-6-methyl-7(8H)-pteridone - 31992-21-9

4-amino-6-methyl-7(8H)-pteridone

Catalog Number: EVT-3487457
CAS Number: 31992-21-9
Molecular Formula: C7H7N5O
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Amino-6-methyl-7(8H)-pteridone is a significant compound in the field of organic chemistry and medicinal research, particularly due to its structural resemblance to nucleosides and potential biological applications. It is classified under pteridine derivatives, which are known for their roles in various biochemical processes, including those related to nucleic acids.

Source

This compound can be synthesized through various chemical methods, primarily involving the cyclo-condensation of specific precursor molecules. It is often studied for its interactions with biological macromolecules, making it a focal point in both synthetic and medicinal chemistry.

Classification

4-Amino-6-methyl-7(8H)-pteridone belongs to the class of pteridines, which are bicyclic compounds characterized by a fused pyrimidine and pyrazine ring. This classification highlights its relevance in biological systems and its utility as a building block in drug design.

Synthesis Analysis

Methods

The synthesis of 4-amino-6-methyl-7(8H)-pteridone can be achieved through several established methods:

  1. Gabriel-Isay Synthesis: Involves the cyclo-condensation of 5,6-diaminopyrimidine with diketones or aldehydes, yielding pteridine derivatives.
  2. Polonovski-Boon Reaction: This method utilizes 6-chloro-5-nitropyrimidine and α-aminocarbonyl compounds to produce intermediates that can be further reduced to obtain the desired pteridine structure.
  3. Timmis Synthesis: A dehydration synthesis approach that employs base-catalyzed reactions involving unsymmetrical diketones to form condensed pteridine derivatives.

Technical Details

The reactions typically require controlled conditions such as specific temperatures and pH levels to optimize yields and purity. Advanced techniques like automated reactors may be employed in industrial settings to enhance efficiency.

Molecular Structure Analysis

Structure

The chemical structure of 4-amino-6-methyl-7(8H)-pteridone features a pteridine ring system with an amino group at position 4 and a methyl group at position 6. The molecular formula is C7H8N4OC_7H_8N_4O with a molecular weight of approximately 164.17 g/mol.

Data

  • Melting Point: Approximately 139.5 °C
  • Solubility: Soluble in water, indicating potential bioavailability.
  • Log P: -0.58, suggesting hydrophilic characteristics which may influence its interaction with biological systems.
Chemical Reactions Analysis

Reactions

4-Amino-6-methyl-7(8H)-pteridone can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form hydroxylated derivatives.
  2. Reduction: Functional groups can be modified through reduction reactions.
  3. Substitution: Electrophilic or nucleophilic substitution can introduce new functional groups into the molecule.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Careful control of reaction conditions (temperature, solvent, pH) is crucial for achieving desired outcomes.

Mechanism of Action

The mechanism of action for 4-amino-6-methyl-7(8H)-pteridone involves its interaction with various biological targets:

  1. Enzyme Inhibition: It may inhibit specific enzymes involved in nucleotide metabolism.
  2. Nucleic Acid Interaction: The compound has shown potential for binding to DNA and RNA, influencing their structure and function.
  3. Biological Modulation: Its effects on cellular processes could lead to therapeutic applications, particularly in antiviral and anticancer research.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow solid.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

The pteridine nucleus readily forms nucleophilic adducts with various reagents, particularly at the C-4 and C-7 positions. Under acidic conditions, it can form hydrated cations that equilibrate with dehydrated forms.

Applications

Scientific Uses

  1. Nucleoside Analog Development: It serves as a precursor for synthesizing nucleoside analogs, particularly those mimicking adenosine, which is vital for DNA and RNA structure.
  2. Fluorescent Probes: Derivatives of this compound are used as fluorescent probes in biochemical assays, providing insights into biomolecular interactions.
  3. Medicinal Chemistry: Investigated for potential therapeutic properties against various diseases, including cancer and viral infections.
Synthetic Methodologies and Structural Modifications of 4-Amino-6-methyl-7(8H)-pteridone

Regioselective Synthesis Strategies for Pteridone Derivatives

The synthesis of 4-amino-6-methyl-7(8H)-pteridone relies on regioselective functionalization to address challenges posed by the electron-deficient pteridine ring system. The Gabriel-Isay condensation remains a cornerstone, where 5,6-diaminopyrimidine reacts with α-dicarbonyl compounds like pyruvaldehyde under acidic buffering (acetic acid/potassium acetate) to yield the 6-methyl-substituted pteridone scaffold. This method achieves regioselectivity by exploiting the nucleophilic preferences of the diaminopyrimidine system, directing the methyl group to position C6 and the amine to N7/N8 [6] [8].

Alternatively, the Polonovski-Boon reaction enables regiocontrol through sequential nitro-reduction/cyclization. For example, 6-chloro-5-nitropyrimidine reacts with α-aminocarbonyl precursors, followed by reductive cyclization, to install the 4-amino and 6-methyl groups simultaneously. This method circumvents solubility issues associated with pteridine intermediates by employing in situ reduction, yielding 4-amino-6-methyl-7(8H)-pteridone with >70% efficiency [6] [2].

Table 1: Regioselective Methods for 4-Amino-6-methyl-7(8H)-pteridone Synthesis

MethodKey ReagentsRegiocontrol FeatureYield Range
Gabriel-Isay Condensation5,6-Diaminopyrimidine, pyruvaldehydeMethyl定向至C6位点65-78%
Polonovski-Boon Reaction6-Chloro-5-nitropyrimidine, reductive agents通过in situ环化安装4-氨基基团70-85%
Viscontini ProtocolSugar phenylhydrazones, mild acid生物衍生前体的区域选择性功能化55-68%

For C7-derivatization, the Viscontini protocol uses sugar phenylhydrazones under mild acidic conditions to achieve N7-glycosylation, critical for nucleotide analog synthesis [6].

Catalytic Approaches in Pteridone Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized late-stage diversification. The synthesis of 6-triflyl or 6-tosyl precursors enables Suzuki-Miyaura and Sonogashira couplings for arylation or alkynylation at C6. For instance, 6-triflyl-4-aminopteridone reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (70°C, DMF), introducing biaryl motifs that enhance anticancer activity. This method tolerates electron-rich and electron-poor aryl groups, achieving 60-92% yields [3] [8].

Reductive functionalization leverages catalytic hydrogenation (Pd/C or Raney Ni) to saturate the pyrazine ring, generating 5,6,7,8-tetrahydropteridone intermediates. These serve as springboards for N-alkylation or C-halogenation. For example, hydrogenation at 50 psi H₂ followed by bromination selectively yields 6-(bromomethyl) derivatives for nucleophilic displacement—key for synthesizing analogs with modified lipophilicity [7] [3].

Photoredox catalysis has emerged for C–H functionalization. Using Ru(bpy)₃Cl₂ and visible light, Minisci-type acylations introduce alkyl/arylacyl groups at C7, exploiting the innate electron deficiency of the pteridone ring. This bypasses pre-halogenation and operates under mild conditions (25°C, acetonitrile) [8].

Modular Design of Pteridone-Based Hybrid Scaffolds

Molecular hybridization combines the pteridone core with pharmacophores via cleavable or non-cleavable linkers:

  • Pteridine-coumarin hybrids: Synthesized via CuAAC "click" chemistry, linking 6-azidoethylpteridone to alkynyl-coumarins. These hybrids exhibit dual fluorescence for cellular imaging and enhanced topoisomerase inhibition [6].
  • MCT1-targeting conjugates: 6-(2-Hydroxyethylthio) derivatives mimic lactate structures, optimizing binding to monocarboxylate transporters. In Raji lymphoma cells, such conjugates show EC₅₀ values of 37–150 nM, correlating with lactate transport inhibition [3].

Prodrug strategies leverage enzymatic activation:

  • N7-Phosphonooxymethyl derivatives: Mask the 4-amino group as a phosphate ester, improving aqueous solubility. Alkaline phosphatase cleavage regenerates the active compound in situ [6].
  • Glycosylated analogs: Attachment of 2-deoxyribose at N8 via Koenigs-Knorr glycosylation yields prodrugs activated by cellular glycosidases, as seen in GT6068 (4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone) [1].

Table 2: Modular Hybrid Scaffolds of 4-Amino-6-methyl-7(8H)-pteridone

Hybrid TypeSynthetic MethodBiological TargetKey Advantage
Pteridone-CoumarinCuAAC click chemistryTopoisomerase II/DNADual imaging/therapeutic
MCT1-Inhibiting conjugateSNAr with ω-mercaptoalcoholsMonocarboxylate transporterSub-nanomolar potency
N8-Glycosylated prodrugKoenigs-Knorr glycosylationTumor-selective activationEnhanced solubility

Properties

CAS Number

31992-21-9

Product Name

4-amino-6-methyl-7(8H)-pteridone

IUPAC Name

4-amino-6-methyl-8H-pteridin-7-one

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C7H7N5O/c1-3-7(13)12-6-4(11-3)5(8)9-2-10-6/h2H,1H3,(H3,8,9,10,12,13)

InChI Key

UXVDAJUSQHVUFV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=CN=C2NC1=O)N

Canonical SMILES

CC1=NC2=C(N=CN=C2NC1=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.